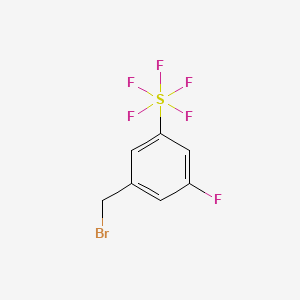

3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Description

BenchChem offers high-quality 3-Fluoro-5-(pentafluorosulfur)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(pentafluorosulfur)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(bromomethyl)-5-fluorophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF6S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTXJYLDFXWFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene: A Novel Building Block for Advanced Pharmaceutical and Agrochemical Discovery

Introduction: Unveiling a Unique Trifecta of Functionality

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, prized for its exceptional electronegativity, metabolic stability, and lipophilicity.[1][2][3] This guide delves into the properties of a novel, highly functionalized aromatic building block: 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene . This molecule uniquely combines the robust SF₅ group with a fluorine atom and a reactive bromomethyl handle, offering a versatile platform for the synthesis of complex and potentially highly active compounds.

The presence of the strongly electron-withdrawing SF₅ group and a fluorine atom significantly influences the electronic properties of the benzene ring, while the benzylic bromide provides a readily accessible point for nucleophilic substitution.[4][5] This trifecta of functional groups makes this compound a compelling candidate for researchers aiming to introduce the SF₅ moiety into a wide array of molecular scaffolds, thereby modulating pharmacokinetic and pharmacodynamic profiles.[6] This guide will provide a comprehensive overview of the predicted properties, a plausible synthetic route, and the expected reactivity of this promising new chemical entity.

Physicochemical and Spectroscopic Profile

While empirical data for 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene is not yet publicly available, we can predict its key properties based on the well-documented characteristics of its constituent functional groups. The presence of the large, lipophilic SF₅ group is expected to dominate the molecule's physical behavior.[7]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₃BrF₆S | Sum of constituent atoms |

| Molecular Weight | 341.06 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar polyhalogenated aromatic compounds[1] |

| Boiling Point | > 200 °C | Significantly higher than pentafluorosulfanylbenzene (149 °C) due to increased molecular weight and polarity from the bromomethyl and fluoro groups.[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | The large fluorinated and brominated portions of the molecule will dictate its nonpolar character. |

| Lipophilicity (logP) | > 4.0 | The SF₅ group is highly lipophilic, and this is expected to be the dominant factor.[1] |

| Stability | High thermal and chemical stability, particularly the SF₅ group.[4][6] The bromomethyl group is reactive. | The S-F bonds are exceptionally strong.[6] Benzyl bromides are known to be reactive electrophiles.[5] |

Spectroscopic Characterization:

The structural features of 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene would give rise to a unique spectroscopic signature.

-

¹H NMR: The most characteristic signal would be a singlet for the bromomethyl protons (-CH₂Br), expected to appear in the range of δ 4.5-4.8 ppm, deshielded by the adjacent aromatic ring and the electron-withdrawing bromine atom.[8] The aromatic protons would appear as complex multiplets further downfield.

-

¹³C NMR: The carbon of the bromomethyl group would likely resonate around 30-35 ppm. The aromatic carbons would show complex splitting patterns due to C-F and C-S-F couplings. The carbon attached to the SF₅ group is expected to be significantly deshielded.

-

¹⁹F NMR: This would be the most informative spectrum. The SF₅ group typically displays a characteristic A₄B pattern, with the apical fluorine appearing as a quintet and the four equatorial fluorines as a doublet.[3] The single fluorine atom on the ring would appear as a distinct multiplet.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~4.6 | s | - | -CH₂Br |

| 7.5 - 7.9 | m | - | Ar-H | |

| ¹⁹F | ~85 | quin | J(Fₐ-Fₑ) ≈ 150 | SF₅ (apical F) |

| ~63 | d | J(Fₑ-Fₐ) ≈ 150 | SF₅ (equatorial F) | |

| -105 to -115 | m | - | Ar-F | |

| ¹³C | ~32 | t | J(C-H) ≈ 150 | -CH₂Br |

| 115 - 165 | m | Various C-F and C-S-F couplings | Aromatic Carbons |

Proposed Synthesis Pathway

A plausible synthetic route to 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene would likely commence with a commercially available precursor and proceed through a series of robust and well-established transformations. The following multi-step synthesis is proposed, starting from 1-fluoro-3-methyl-5-nitrobenzene.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reduction of the Nitro Group

-

To a solution of 1-fluoro-3-methyl-5-nitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-5-methylaniline.

Step 2: Synthesis of the Thiol

-

Dissolve 3-fluoro-5-methylaniline in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) in water and cool it to 0 °C.

-

Slowly add the diazonium salt solution to the NaSH solution, controlling the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 3-fluoro-5-methylbenzenethiol.

Step 3: Oxidative Fluorination to the SF₅ Group

-

Caution: This step involves highly reactive and hazardous fluorinating agents and should only be performed by trained personnel in a specialized fume hood.

-

In a fluoropolymer reaction vessel, suspend 3-fluoro-5-methylbenzenethiol in an inert solvent such as acetonitrile.

-

Cool the suspension to -20 °C and add silver(II) fluoride (AgF₂) in portions.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Alternatively, a direct fluorination approach using a diluted mixture of F₂ in N₂ can be employed, though this requires specialized equipment.

-

Upon completion, quench the reaction carefully with a saturated solution of sodium bisulfite.

-

Filter the mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography to obtain 1-fluoro-3-methyl-5-(pentafluoro-λ⁶-sulfanyl)benzene.

Step 4: Benzylic Bromination

-

Dissolve 1-fluoro-3-methyl-5-(pentafluoro-λ⁶-sulfanyl)benzene in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by ¹H NMR for the disappearance of the methyl signal and the appearance of the bromomethyl signal.

-

Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation under reduced pressure to yield the final product, 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene.

Reactivity and Synthetic Applications

The synthetic utility of this building block stems from the reactivity of the benzylic bromide, which is an excellent electrophile for Sₙ2 reactions. The presence of the strongly electron-withdrawing SF₅ and fluoro groups on the aromatic ring is expected to enhance the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Caption: Key nucleophilic substitution reactions.

This reactivity opens the door to a multitude of derivatives:

-

Ethers and Thioethers: Reaction with alcohols, phenols, or thiols in the presence of a mild base will yield the corresponding ethers and thioethers.

-

Amines: Primary and secondary amines will readily displace the bromide to form secondary and tertiary amines, respectively.

-

Azides and Nitriles: Substitution with sodium azide or sodium cyanide provides access to benzylic azides and nitriles, which are versatile intermediates for further functionalization.

-

Carbon-Carbon Bond Formation: Grignard reagents and other organometallics can be used to form new carbon-carbon bonds.

Safety and Handling

Benzyl bromides are lachrymators and skin irritants.[9][10] The target molecule, 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene, should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.[11] In case of skin or eye contact, flush immediately with copious amounts of water.[10]

Conclusion: A Gateway to Novel Chemical Space

1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene represents a highly promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a metabolically robust and highly electronegative SF₅ group, a fluorine atom, and a reactive bromomethyl handle provides a powerful tool for chemists to explore new chemical space. The predictable reactivity of the benzylic bromide allows for the straightforward introduction of this advanced fluoroaromatic motif into a diverse range of molecular architectures, paving the way for the discovery of next-generation bioactive molecules.

References

-

Wikipedia. Pentafluorosulfanylbenzene. [Link]

-

Grokipedia. Pentafluorosulfanylbenzene. [Link]

- Zanda, A. (2004). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 125(11), 1645-1668.

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]

- Tota, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 14-20.

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

- Kim, J. G., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 23(10), 2563.

-

Journal of Materials Chemistry C. (2020). Pentafluorosulfanyl (SF5) group: an emerging tool in optoelectronic materials. RSC Publishing. [Link]

-

Beier, P. Group. New methodologies for the preparation of (pentafluorosulfanyl)benzenes. [Link]

- Choi, Y. S. (1988). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho.

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

ResearchGate. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. [Link]

-

The Journal of Organic Chemistry. (1983). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. ACS Publications. [Link]

-

ResearchGate. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. [Link]

-

NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. [Link]

-

SpectraBase. 1-(Bromomethyl)-4-methylbenzene - Optional[1H NMR] - Spectrum. [Link]

-

PubMed. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. [Link]

- Google Patents. (2004).

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

ResearchGate. (2021). Pentafluorosulfanyl (SF 5 ) as a Superior 19 F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. [Link]

-

Reddit. C-NMR of substituted benzene. [Link]

-

ResearchGate. Reactions of Organic Pentafluorosulfanyl-Containing Compounds. [Link]

-

ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

-

ResearchGate. Aromatic pentafluoro-λ6-sulfanyl (SF5) surfactants: m-SF5(CF2)nC6H 4SO3K. [Link]

-

ResearchGate. New pentafluoro-λ 6-sulfanyl (SF 5) perfluoroalkyl benzene derivatives. [Link]

-

Chemical Society Reviews (RSC Publishing). (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]

-

SpectraBase. 1,4-Bis(bromomethyl)benzene - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes. [Link]

-

Sci-Hub. New pentafluoro-λ6-sulfanyl (SF5) perfluoroalkyl benzene derivatives. [Link]

-

PubMed. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. [Link]

-

RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

-

ResearchGate. Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. [Link]

-

PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide. This unique building block is of significant interest to the medicinal chemistry and drug discovery sectors due to the incorporation of the pentafluorosulfur (SF₅) group, a "super-trifluoromethyl" bioisostere.

Introduction: The Significance of the Pentafluorosulfur Moiety

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The pentafluorosulfur (SF₅) group has emerged as a bioisosteric replacement for more traditional moieties like the trifluoromethyl (CF₃) or tert-butyl group.[1] The SF₅ group imparts a unique combination of properties, including high electronegativity, thermal and chemical stability, and increased lipophilicity.[2][3] These characteristics can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target.[2]

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a key reagent for introducing the 3-fluoro-5-(pentafluorosulfur)phenylmethyl moiety into a target molecule. The presence of the fluorine atom at the 3-position can further modulate the electronic properties and potential metabolic pathways of the resulting compound.[4] This guide will delve into the known characteristics of this valuable synthetic intermediate.

Core Physicochemical Properties

Precise experimental data for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is not widely published. However, based on data from suppliers and analogous compounds, we can establish its core identifiers and expected properties.

Table 1: Core Identifiers and Properties of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

| Property | Value | Source/Reference |

| Chemical Name | 1-(bromomethyl)-3-fluoro-5-(pentafluorosulfanyl)benzene | IUPAC Nomenclature |

| Synonyms | 3-Fluoro-5-(pentafluorothio)benzyl bromide | |

| CAS Number | 1240257-90-2, 1240257-20-8 | [4][5][6] |

| Molecular Formula | C₇H₅BrF₆S | [4] |

| Molecular Weight | 315.07 g/mol | [4] |

| Appearance | Expected to be a colorless to pale yellow liquid | Analogy to similar benzyl bromides |

| Purity | Typically ≥98% | [4] |

Synthesis and Reactivity

Synthetic Approach

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of [3-Fluoro-5-(pentafluorosulfur)phenyl]methanol

This intermediate alcohol would likely be synthesized from a suitable precursor, such as 3-fluoro-5-(pentafluorosulfur)benzoic acid, via reduction with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Bromination to 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

The benzyl alcohol intermediate is then converted to the final product via bromination. Common brominating agents for this transformation include phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with a phosphine source. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at reduced temperatures to minimize side reactions.[4]

Caption: Plausible synthetic pathway for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Chemical Reactivity

The reactivity of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is dominated by the benzylic bromide functional group. Benzyl bromides are highly reactive electrophiles in nucleophilic substitution reactions.

-

Nucleophilic Substitution: The bromide is an excellent leaving group, and the benzylic position is prone to both Sₙ1 and Sₙ2 type reactions. The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. This allows for reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to introduce the 3-fluoro-5-(pentafluorosulfur)phenylmethyl group.[4]

-

Influence of the SF₅ Group: The strongly electron-withdrawing nature of the pentafluorosulfur group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it enhances the electrophilicity of the benzylic carbon, potentially increasing its reactivity towards nucleophiles.[4]

Caption: General nucleophilic substitution reactivity of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Analytical Characterization

Comprehensive analytical data for this specific molecule is not publicly available. The following sections outline the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signal would be a singlet for the benzylic methylene protons (CH₂Br), anticipated to appear in the range of δ 4.5-5.0 ppm. The aromatic protons would appear further downfield, likely as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a critical tool for characterizing this compound. It is expected to show two distinct sets of signals:

-

A signal for the single fluorine atom on the aromatic ring.

-

A characteristic signal pattern for the SF₅ group, which typically appears as a singlet for the apical fluorine and a quartet for the four equatorial fluorines, often with complex coupling. The chemical shifts for SF₅ groups on an aromatic ring are generally found in the range of +60 to +85 ppm.[7] The large chemical shift range of ¹⁹F NMR makes it an excellent tool for monitoring reactions and confirming the presence of the SF₅ group.[8][9]

-

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), benzyl bromides typically exhibit a characteristic fragmentation pattern.[10]

-

Molecular Ion (M⁺): A molecular ion peak should be observable, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Major Fragmentation: The most significant fragmentation pathway is the loss of the bromine radical to form the highly stable, resonance-stabilized benzylic cation.[11] This would result in a base peak at m/z corresponding to [C₇H₅F₆S]⁺. Further fragmentation of the aromatic ring and the SF₅ group may also be observed.

Handling, Storage, and Safety

As with all benzyl bromides, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide should be handled with caution. Although a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from similar compounds.

-

Hazards: Based on analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage.[4] It is also likely to be a lachrymator.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.[12]

Applications in Research and Development

The primary application of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is as a building block in medicinal chemistry and drug discovery. Its utility lies in the ability to introduce the unique 3-fluoro-5-(pentafluorosulfur)phenylmethyl moiety into potential drug candidates. The incorporation of this group can lead to:

-

Enhanced Metabolic Stability: The robust S-F bonds of the SF₅ group are resistant to metabolic degradation, which can increase the half-life of a drug.[2]

-

Improved Pharmacokinetics: The lipophilicity of the SF₅ group can enhance membrane permeability and bioavailability.[2]

-

Modulated Target Binding: The steric bulk and strong electron-withdrawing nature of the SF₅ group can influence the binding affinity and selectivity of a molecule for its biological target.[3]

This reagent is particularly valuable for structure-activity relationship (SAR) studies, allowing researchers to probe the effects of this advanced fluorinated motif on the biological activity of their compounds.

Conclusion

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a specialized but highly valuable reagent for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its ability to introduce the uniquely functional SF₅ group provides a powerful tool for modulating the physicochemical and pharmacological properties of molecules. While detailed experimental data for this specific compound remains limited, its properties and reactivity can be reliably inferred from well-characterized analogues. As the use of the SF₅ group in drug design continues to grow, the importance of building blocks like 3-Fluoro-5-(pentafluorosulfur)benzyl bromide will undoubtedly increase. Researchers should handle this reactive compound with appropriate safety precautions to leverage its full potential in their synthetic endeavors.

References

-

fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

-

SAFETY DATA SHEET - Castrol - PDS & MSDS. (2024, May 7). Castrol. Retrieved January 26, 2026, from [Link]

-

Illustrated Glossary of Organic Chemistry - Fragment ion. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 26, 2026, from [Link]

-

The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. (n.d.). Rowan Scientific. Retrieved January 26, 2026, from [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

SAFETY DATA SHEET - BioGenex. (n.d.). BioGenex. Retrieved January 26, 2026, from [Link]

-

Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids - ResearchGate. (2018, June 15). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - Max Delbrück Center for Molecular Medicine. (2021, October 20). Max Delbrück Center for Molecular Medicine. Retrieved January 26, 2026, from [Link]

-

Mass spectroscopy...........bromomethyl benzene (benzyl bromide). (2014, December 5). Blogger. Retrieved January 26, 2026, from [Link]

-

(PDF) Pentafluorosulfanyl (SF 5 ) as a Superior 19 F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - ResearchGate. (2021, October 21). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

SAFETY DATA SHEET - BigCommerce. (2023, January 19). BigCommerce. Retrieved January 26, 2026, from [Link]

-

ligand-observed and protein-observed 19F NMR applications for fragment-based drug d - SciSpace. (2021, July 12). SciSpace. Retrieved January 26, 2026, from [Link]

-

SAFETY DATA SHEET - BigCommerce. (2023, January 19). BigCommerce. Retrieved January 26, 2026, from [Link]?

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh. Retrieved January 26, 2026, from [Link]

-

19F-NMR in Target-based Drug Discovery - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PIMS spectra recorded during the decomposition of benzyl bromide at... - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

1126969-29-6 4-(Pentafluorosulfur)benzyl bromide C7H6BrF5S ... (n.d.). ChemBK. Retrieved January 26, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 1240257-20-8 Cas No. | 3-Fluoro-5-(pentafluorosulfur)benzyl bromide | Apollo [store.apolloscientific.co.uk]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. researchgate.net [researchgate.net]

- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 12. msdspds.castrol.com [msdspds.castrol.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide, a compound of significant interest to researchers and professionals in drug development and materials science. The unique combination of a fluorine atom and a pentafluorosulfur (SF₅) group on the aromatic ring imparts distinct electronic and lipophilic properties, making it a valuable building block in modern synthetic chemistry. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into its structural confirmation and purity assessment. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.

The Significance of the Pentafluorosulfur Moiety

The pentafluorosulfur (SF₅) group is often referred to as a "super-trifluoromethyl" group due to its pronounced electron-withdrawing nature and high lipophilicity.[1] These properties are highly sought after in the design of novel pharmaceuticals and agrochemicals, as they can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2][3] The strong S-F bonds also confer exceptional thermal and chemical stability to the molecule.[2][3] The inclusion of a fluorine atom at the meta-position further modulates the electronic landscape of the aromatic ring, influencing its reactivity and intermolecular interactions.

Proposed Synthetic Pathway

The synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is anticipated to follow a well-established route involving the bromination of the corresponding benzyl alcohol. This approach is analogous to the preparation of similar benzyl bromides, such as 3-Chloro-5-(pentafluorosulfur)benzyl bromide.[4] The likely synthetic sequence is outlined below:

Figure 1: Proposed synthetic route to 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of the molecule's framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the benzylic protons and the aromatic protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| CH₂Br | ~4.5 | s | - | The benzylic protons are deshielded by the adjacent bromine atom. |

| Ar-H | 7.4 - 7.8 | m | J(H,F) | The aromatic protons will appear as multiplets due to coupling with the aromatic fluorine and potentially long-range coupling with the SF₅ group. |

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Coupling | Rationale |

| CH₂Br | ~30-35 | t, ¹J(C,H) | The benzylic carbon is in the typical range for a carbon attached to a bromine. |

| Ar-C | 110-160 | various | The aromatic carbons will show complex splitting patterns due to coupling with fluorine atoms (¹J(C,F), ²J(C,F), etc.). The carbon directly attached to the SF₅ group will be significantly deshielded. |

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for this molecule, with distinct signals expected for the aromatic fluorine and the pentafluorosulfur group.

| Fluorine Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale | | :--- | :--- | :--- | :--- | | Ar-F | -105 to -115 | t | J(F,H) | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring. | | SF₅ (axial) | ~80-90 | quintet | J(Fₐₓ,Fₑq) ≈ 150 | The single axial fluorine couples to the four equatorial fluorines.[5] | | SF₅ (equatorial) | ~60-70 | d | J(Fₑq,Fₐₓ) ≈ 150 | The four equivalent equatorial fluorines couple to the single axial fluorine.[5] |

Experimental Protocol for ¹⁹F NMR:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard such as CFCl₃ (δ 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=C (aromatic) | 1600-1450 | Medium-Strong |

| C-F (aromatic) | 1250-1100 | Strong |

| S-F (SF₅) | 850-750 | Very Strong |

| C-Br | 700-600 | Medium-Strong |

Experimental Protocol for IR Spectroscopy:

-

The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the neat sample directly on the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion: The nominal molecular weight of C₇H₅BrF₆S is 338 g/mol . Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet of roughly equal intensity at m/z 337 and 339.

Expected Fragmentation: A prominent fragment would be the loss of the bromine atom to form the benzyl cation [M-Br]⁺ at m/z 259. Further fragmentation of the aromatic ring and the SF₅ group may also be observed.

Experimental Protocol for Mass Spectrometry:

-

The sample can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

For GC-MS, a non-polar capillary column would be suitable.

-

Acquire the spectrum in positive ion mode.

Figure 2: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide. By leveraging established principles and data from analogous compounds, researchers can confidently approach the synthesis and characterization of this and other novel SF₅-containing molecules. The detailed protocols and expected spectral features outlined herein serve as a valuable resource for ensuring the structural integrity and purity of this important synthetic building block.

References

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

-

PubMed Central. (2016). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]

-

MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

PubMed Central. (2022). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. [Link]

-

NIST WebBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. [Link]

-

PubMed Central. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

Sources

- 1. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]

- 4. 3-Chloro-5-(pentafluorosulfur)benzyl bromide | 1240257-05-9 | Benchchem [benchchem.com]

- 5. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Fluoro-5-(pentafluorosulfur)benzyl bromide: A Keystone Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to unlocking novel pharmacological properties. Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a distinct combination of steric and electronic properties.[1][2][3] This guide provides an in-depth technical overview of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide, a valuable building block for the synthesis of innovative therapeutics. We will delve into its commercial availability, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the field.

The Emergence of the Pentafluorosulfur Moiety in Drug Design

The SF₅ group is gaining significant traction in medicinal chemistry due to its unique characteristics that can positively influence a drug candidate's profile.[3][4] It is a strongly electron-withdrawing group, more so than the commonly used trifluoromethyl (CF₃) group, which can impact a molecule's pKa and binding interactions.[2] Furthermore, its octahedral geometry and larger size compared to a methyl or trifluoromethyl group allow it to serve as a bioisostere for other functionalities, potentially leading to improved potency and selectivity.[3][4] The SF₅ group is also noted for its high metabolic stability, a crucial attribute for developing long-acting therapeutics.[4] The combination of a fluorine atom and an SF₅ group on a benzyl bromide scaffold, as in 3-Fluoro-5-(pentafluorosulfur)benzyl bromide, presents a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds.

Commercial Availability

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a commercially available reagent, though its availability is more specialized compared to more common building blocks. Researchers can procure this compound from a limited number of chemical suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Apollo Scientific | 1240257-20-8 | 98% | 1g, 5g |

Note: Availability and pricing are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Caption: Proposed two-step synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Step 1: Synthesis of the Precursor, 3-Fluoro-5-(pentafluorosulfur)toluene

The synthesis of the key intermediate, 3-fluoro-5-(pentafluorosulfur)toluene, is the more challenging step. Drawing from literature on the synthesis of related SF₅-containing aromatics, a potential route could involve the introduction of the SF₅ and fluoro groups onto a toluene scaffold.[5] This could be achieved through a multi-step sequence likely involving diazotization of an appropriately substituted aniline, followed by a Schiemann reaction for fluorination and a separate process for the introduction of the pentafluorosulfur group.

Step 2: Benzylic Bromination

The final step, the conversion of the toluene derivative to the benzyl bromide, is a standard and well-established transformation. Benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (photochemical initiation), in an inert solvent like carbon tetrachloride or acetonitrile.[6][7][8][9]

Detailed Experimental Protocol (Proposed):

Caution: This is a proposed protocol and should be adapted and optimized by experienced chemists. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-(pentafluorosulfur)toluene (1.0 eq) in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq) to the solution.

-

Reaction Initiation: Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the radical chain reaction.[8][9]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Reactivity and Applications in Synthesis

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a versatile electrophile, with the benzyl bromide moiety being highly susceptible to nucleophilic substitution reactions.[10] This allows for the facile introduction of the 3-fluoro-5-(pentafluorosulfur)benzyl group onto a wide range of substrates, including amines, phenols, thiols, and carbanions. The strong electron-withdrawing nature of both the fluorine and pentafluorosulfur substituents enhances the electrophilicity of the benzylic carbon, making it a reactive building block.

A primary application of this compound lies in the synthesis of kinase inhibitors.[11][12] The 3-fluoro-5-(pentafluorosulfur)benzyl moiety can be incorporated into various kinase inhibitor scaffolds to probe structure-activity relationships and potentially enhance binding affinity and metabolic stability.

Sources

- 1. Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Video: Reactions at the Benzylic Position: Halogenation [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of the Pentafluorosulfur Group: A Technical Guide for Organic, Medicinal, and Materials Chemists

Abstract

The pentafluorosulfur (SF₅) group, a substituent once considered a synthetic curiosity, has rapidly emerged as a powerful tool in modern organic and medicinal chemistry. Often dubbed the "super-trifluoromethyl" group, its unique combination of physicochemical properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers chemists a novel avenue to modulate molecular characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SF₅ group, from its fundamental properties and synthesis to its strategic application in the design of advanced materials and therapeutics. Detailed experimental protocols, comparative data, and decision-making workflows are presented to empower the practical application of this remarkable functional group.

Introduction: Beyond Trifluoromethyl, the Rise of a "Super" Functional Group

For decades, the trifluoromethyl (CF₃) group has been a cornerstone of organofluorine chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of parent molecules. However, the relentless pursuit of novel chemical space and improved molecular properties has led to the ascent of the pentafluorosulfur (SF₅) group. Comprising a central sulfur atom bonded to five fluorine atoms in a square pyramidal geometry, the SF₅ moiety presents a distinct electronic and steric profile that sets it apart from its CF₃ counterpart and other common bioisosteres.[1]

The strong electron-withdrawing nature of the five fluorine atoms renders the SF₅ group one of the most electronegative substituents in organic chemistry.[2] This profound electronic influence, coupled with its remarkable resistance to chemical and thermal degradation, makes it an attractive functional group for creating robust and stable compounds.[1] Despite its high electronegativity, the SF₅ group can paradoxically increase the lipophilicity of a molecule, a property that can enhance membrane permeability and improve pharmacokinetic profiles in drug candidates.[1] These compelling attributes have fueled a surge in research aimed at harnessing the potential of the SF₅ group in diverse fields, from medicinal chemistry and agrochemicals to materials science. This guide will serve as a practical resource for chemists seeking to explore and exploit the unique advantages offered by this "super-trifluoromethyl" group.

Physicochemical Properties: A Quantitative Comparison

The strategic deployment of the SF₅ group in molecular design necessitates a thorough understanding of its intrinsic properties relative to other common functional groups. The decision to incorporate an SF₅ moiety is often driven by the desire to fine-tune a molecule's electronic character, lipophilicity, and steric profile.

Electronic Effects

The SF₅ group is a powerful electron-withdrawing group, exerting a stronger inductive effect than the CF₃ group. This is reflected in its Hammett parameters (σ), which are a measure of the electronic influence of a substituent on a reaction center.

| Substituent | σ_m_ | σ_p_ |

| -SF₅ | 0.61 | 0.68 |

| -CF₃ | 0.43 | 0.53 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

| Data compiled from various sources. |

The strong electron-withdrawing nature of the SF₅ group can significantly impact the acidity or basicity of nearby functional groups and influence the reactivity of aromatic rings.

Lipophilicity and Steric Profile

A key differentiator of the SF₅ group is its notable lipophilicity, as quantified by the Hansch lipophilicity parameter (π). Despite its polarity, the SF₅ group is significantly more lipophilic than the CF₃ group.

| Substituent | Hansch Lipophilicity Parameter (π) | Van der Waals Volume (ų) |

| -SF₅ | 1.23 | 55.4 |

| -CF₃ | 0.88 | 34.6 |

| -C(CH₃)₃ (tert-Butyl) | 1.98 | 76.9 |

| -NO₂ | -0.28 | 29.3 |

| -Cl | 0.71 | 19.9 |

| Data compiled from various sources, including[2][3]. |

In terms of steric bulk, the SF₅ group occupies a volume intermediate between the CF₃ and the tert-butyl group.[2] Its unique octahedral geometry can impose specific conformational constraints on a molecule, which can be strategically employed to enhance binding to a biological target.

Synthesis of Pentafluorosulfur-Containing Compounds

Historically, the synthetic accessibility of SF₅-containing compounds has been a significant barrier to their widespread use. However, recent advancements have led to the development of more practical and scalable methods for introducing this valuable functional group.

Oxidative Fluorination of Diaryl Disulfides: A Two-Step Approach to Aryl-SF₅ Compounds

A common and effective method for the synthesis of aromatic SF₅ compounds involves a two-step process starting from readily available diaryl disulfides.

Workflow for the Synthesis of Aryl-SF₅ Compounds

Caption: General workflow for the synthesis of aryl-SF₅ compounds from diaryl disulfides.

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (Ar-SF₄Cl)

This step involves the oxidative chlorofluorination of a diaryl disulfide. A convenient and safer alternative to using gaseous chlorine is the use of trichloroisocyanuric acid (TCICA) as the chlorine source in the presence of an alkali metal fluoride.[4]

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves reactive fluorine and chlorine sources.

-

To a stirred suspension of potassium fluoride (KF, 5.0 equivalents) in anhydrous acetonitrile (MeCN) in a fluorinated ethylene propylene (FEP) reactor, add the diaryl disulfide (1.0 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., HCl, 0.1 equivalents).

-

Slowly add trichloroisocyanuric acid (TCICA, 1.7 equivalents) portion-wise at room temperature. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by ¹⁹F NMR spectroscopy.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure. The crude Ar-SF₄Cl is then purified by distillation or recrystallization. The product is often a mixture of cis and trans isomers.

Step 2: Conversion of Ar-SF₄Cl to Arylsulfur Pentafluoride (Ar-SF₅)

The final step is the conversion of the Ar-SF₄Cl intermediate to the desired Ar-SF₅ product. This is typically achieved by a chloride to fluoride exchange reaction using a fluoride source such as hydrogen fluoride (HF) or zinc fluoride (ZnF₂).[5]

Experimental Protocol (using HF):

-

Extreme Caution: Anhydrous hydrogen fluoride is highly toxic and corrosive. This reaction must be performed in a specialized laboratory with appropriate safety equipment and by experienced personnel.

-

The crude or purified Ar-SF₄Cl from Step 1 is dissolved in a suitable solvent (e.g., a fluorocarbon solvent) in a pressure-resistant reactor made of HF-compatible materials (e.g., Monel or Teflon).

-

Anhydrous HF (excess) is carefully condensed into the reactor at low temperature.

-

The reaction mixture is slowly warmed to room temperature or slightly above and stirred for several hours.

-

After the reaction is complete (monitored by ¹⁹F NMR), the excess HF is carefully vented through a scrubber.

-

The reaction mixture is then worked up, typically by pouring it onto ice water and extracting the product with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated. The final Ar-SF₅ product is purified by distillation or chromatography.

Radical Addition of SF₅Cl to Alkenes and Alkynes

For the synthesis of aliphatic and vinylic SF₅-containing compounds, the radical addition of pentafluorosulfur chloride (SF₅Cl) across a double or triple bond is a powerful method.

Reaction Mechanism: Radical Addition of SF₅Cl

Caption: Simplified mechanism of the radical addition of SF₅Cl to an alkene.

Experimental Protocol:

-

Caution: SF₅Cl is a toxic gas. This reaction must be conducted in a well-ventilated fume hood or a glovebox.

-

A solution of the alkene or alkyne (1.0 equivalent) in a suitable solvent (e.g., hexane or ethyl acetate) is prepared in a pressure-resistant reaction vessel equipped with a magnetic stir bar.

-

The vessel is cooled to a low temperature (e.g., -40 °C).

-

SF₅Cl (1.1-1.5 equivalents) is condensed into the reaction vessel.

-

A radical initiator, such as triethylborane (Et₃B) with a small amount of air, is added to initiate the reaction. Alternatively, photochemical initiation can be used.

-

The reaction is stirred at the appropriate temperature (which may range from low temperatures to room temperature depending on the substrate and initiator) for several hours until completion (monitored by GC-MS or NMR).

-

The reaction is carefully quenched, and the solvent and any excess SF₅Cl are removed.

-

The crude product is then purified by column chromatography or distillation to yield the chloropentafluorosulfanylated alkane or alkene.

Strategic Application in Drug Discovery and Development

The unique properties of the SF₅ group make it a highly attractive substituent for medicinal chemists seeking to optimize the pharmacological profile of drug candidates. It is often considered as a bioisosteric replacement for other groups, such as the trifluoromethyl, tert-butyl, nitro, or halogen moieties.[6][7] The decision to incorporate an SF₅ group should be a data-driven process based on the specific objectives of the lead optimization campaign.

A Decision-Making Workflow for SF₅ Incorporation

The following workflow provides a conceptual framework for medicinal chemists to consider when contemplating the use of the SF₅ group as a bioisosteric replacement.

Caption: Decision-making workflow for the strategic incorporation of the SF₅ group in drug design.

Case Study: SF₅-Containing Androgen Receptor Antagonists

A notable example of the successful application of the SF₅ group is in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer. In a rational drug design approach, researchers synthesized a series of enzalutamide analogues where a trifluoromethyl group was replaced by a pentafluorosulfanyl group.[8]

One of the synthesized compounds, 8a , demonstrated potent AR antagonist activity with an IC₅₀ of 7.1 ± 1.0 µM and exhibited an inhibitory effect in a prostate cancer cell line comparable to that of the parent drug, enzalutamide.[8] This case study highlights the potential of the SF₅ group to serve as an effective bioisostere for the CF₃ group, leading to the discovery of new and potent drug candidates.

Conclusion and Future Perspectives

The pentafluorosulfur group has transitioned from a synthetic challenge to a valuable asset in the toolbox of organic and medicinal chemists. Its unique electronic and steric properties provide a powerful means to modulate the characteristics of organic molecules in a way that is often not achievable with other functional groups. While synthetic methods have advanced significantly, the development of even more efficient, scalable, and user-friendly procedures for introducing the SF₅ group, particularly for late-stage functionalization, remains an active area of research. As our understanding of the nuanced effects of the SF₅ group on molecular properties and biological activity continues to grow, we can anticipate its increasingly strategic and impactful application in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

-

How to create decision tree in graphviz. DevTools daily. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry Reactions Cheatsheet | HSC Chemistry. Learnable Education. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

Visualize the Decision Tree using graphviz. YouTube. [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

-

Sequential Decision-Making for Drug Design. research.chalmers.se. [Link]

-

Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]

-

Building a decision tree chart with graphviz. Daniel S. Standage. [Link]

-

A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. ijcrt.org. [Link]

-

rdkit-tutorials/notebooks/003_SMARTS_ReactionsExamples.ipynb at master. GitHub. [Link]

-

Creating Security Decision Trees With Graphviz. Kelly Shortridge. [Link]

-

Chapter 27. Bioisosterism in Drug Design. Semantic Scholar. [Link]

-

Route Scouting for Kilogram-Scale Manufacturing of API's - Dr Martin Strack. YouTube. [Link]

-

Chemical Reaction Types Script. canvas.up.edu. [Link]

-

Reaction Pathways for Chemical Synthesis | HSC Chemistry with AOS. Art of Smart. [Link]

-

New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. [Link]

-

Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. mdpi.com. [Link]

-

Closing the Loop: Developing an Integrated Design, Make, and Test Platform for Discovery. pubs.acs.org. [Link]

-

Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides. PubMed. [Link]

-

A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. ijpsr.com. [Link]

-

Commercially or readily available SF5-substituted arenes 1 and.... ResearchGate. [Link]

-

Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5 ) moiety. onlinelibrary.wiley.com. [Link]

-

226ERS® | Tu tienda de Nutrición Deportiva. 226ers.com. [Link]

-

A) Comparison of selected factors of SF5 and CF3 groups for benzene.... ResearchGate. [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. learnable.education [learnable.education]

- 5. sussex.figshare.com [sussex.figshare.com]

- 6. research.chalmers.se [research.chalmers.se]

- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5 ) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Incorporation of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in Advanced Agrochemical Synthesis

Introduction: The Quest for Superior Agrochemical Scaffolds

In the relentless pursuit of more effective and environmentally benign crop protection agents, the focus of synthetic chemistry has increasingly turned towards the integration of unique functional groups that can impart advantageous physicochemical and biological properties. Among these, the pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl" group due to its exceptional characteristics.[1][2] This application note details the utility of a key building block, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide , in the synthesis of novel agrochemicals. We will explore the rationale behind its use, provide detailed protocols for its application, and discuss the critical safety considerations associated with its handling.

The presence of fluorine in agrochemicals is well-established to enhance properties such as metabolic stability, binding affinity to target enzymes, and lipophilicity, which influences transport and uptake within the target organism.[3][4] The SF₅ group, with its octahedral geometry and high electronegativity, offers a distinct three-dimensional profile and electronic signature compared to more traditional fluorine-containing moieties like the trifluoromethyl (CF₃) group.[5] These attributes make 3-Fluoro-5-(pentafluorosulfur)benzyl bromide a highly valuable synthon for introducing a fluorinated, SF₅-containing benzyl moiety into a wide array of potential agrochemical candidates.

The Pentafluorosulfur Moiety: A Game-Changer in Agrochemical Design

The strategic incorporation of the pentafluorosulfur group into bioactive molecules can profoundly influence their performance. The key advantages conferred by the SF₅ group are summarized below:

| Property | Impact on Agrochemical Performance |

| High Electronegativity | Modulates the electronic properties of the molecule, potentially enhancing binding affinity to target sites. |

| Exceptional Thermal and Chemical Stability | Increases the metabolic stability of the agrochemical, leading to longer persistence and efficacy in the field.[2] |

| High Lipophilicity | Can improve the penetration of the active ingredient through biological membranes, enhancing bioavailability.[2][4] |

| Unique Steric Profile | The octahedral geometry of the SF₅ group can lead to novel binding interactions with target enzymes or receptors that are not achievable with other functional groups. |

Synthetic Utility of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a versatile electrophilic building block. The benzylic bromide is a good leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in agrochemical synthesis, allowing for the facile construction of a diverse range of molecular architectures.

General Reaction Pathway: Nucleophilic Substitution

The primary application of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide involves nucleophilic substitution reactions (Sₙ2 or Sₙ1, depending on the conditions and nucleophile) at the benzylic carbon. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

Caption: General workflow for the reaction of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide with a nucleophile.

Detailed Application Protocols

While specific patented examples detailing the use of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in agrochemical synthesis remain proprietary, its reactivity is analogous to other substituted benzyl bromides. The following protocols are representative of how this building block would be employed in the synthesis of key agrochemical substructures, such as benzyl ethers and benzyl amines. These protocols are based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a Substituted Benzyl Ether

The formation of an ether linkage is a common strategy in the synthesis of various pesticides. This protocol outlines the Williamson ether synthesis using 3-Fluoro-5-(pentafluorosulfur)benzyl bromide and a phenolic nucleophile.

Objective: To synthesize a diaryl ether derivative, a common motif in herbicidal and fungicidal compounds.

Materials:

-

3-Fluoro-5-(pentafluorosulfur)benzyl bromide

-

A substituted phenol (e.g., 4-chlorophenol)

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable solvent such as acetone or DMF to dissolve the reactants. The choice of solvent can influence the reaction rate; DMF is generally used for less reactive phenols.

-

Addition of Benzyl Bromide: To the stirring suspension, add a solution of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide (1.05 eq) in the same solvent dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing side reactions with the benzyl bromide.

-

Solvent: Acetone and DMF are polar aprotic solvents that facilitate Sₙ2 reactions.

-

Stoichiometry: A slight excess of the benzyl bromide can be used to ensure complete consumption of the more valuable phenol.

Protocol 2: Synthesis of a Substituted Benzyl Amine

Benzyl amines are important intermediates in the synthesis of a variety of agrochemicals, including certain classes of insecticides and fungicides.

Objective: To synthesize a secondary amine by reacting 3-Fluoro-5-(pentafluorosulfur)benzyl bromide with a primary amine.

Materials:

-

3-Fluoro-5-(pentafluorosulfur)benzyl bromide

-

A primary amine (e.g., aniline or a substituted aliphatic amine)

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

Acetonitrile or Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent like acetonitrile or DCM.

-

Addition of Benzyl Bromide: Cool the solution in an ice bath and add a solution of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide (1.0 eq) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Base: Triethylamine or potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Solvent: Acetonitrile and DCM are common solvents for such alkylation reactions.

-

Temperature: The initial cooling helps to control the exothermicity of the reaction.

Caption: A logical workflow from the synthesis of the title compound to its application in creating key agrochemical scaffolds.

Safety and Handling

As a prudent laboratory practice, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide should be handled with appropriate personal protective equipment (PPE). Based on the safety data sheet for the closely related compound, 3-(Pentafluorothio)benzyl bromide, the following precautions are recommended:[2][6][7][8]

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[6]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

In all cases of exposure, seek immediate medical attention. [2]

-

Conclusion

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a highly valuable and reactive building block for the synthesis of next-generation agrochemicals. The unique properties imparted by the SF₅ group, combined with the synthetic accessibility provided by the benzyl bromide functionality, make it an attractive tool for medicinal and agrochemical chemists. The protocols outlined in this application note provide a solid foundation for the successful incorporation of this powerful synthon into innovative crop protection discovery programs. Adherence to strict safety protocols is paramount when handling this and related compounds.

References

- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.

- Google Patents. (2022). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. US20220119345A1.

- Google Patents. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

- Salmon, R. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 58(3), 124-128.

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. Available from: [Link]

- Thermo Fisher Scientific. (2021). 3-(Pentafluorothio)

- Justia Patents. (2019). Bromine facilitated synthesis of fluoro-sulfur compounds.

- ResearchGate. (2019). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones.

- Welsh, A. J., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 76(28), 131336.

- Sigma-Aldrich. (2024).

- ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Google P

- Fisher Scientific. (2010).

- The Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis.

- Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.

- Google Patents. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. CN103553900B.

- Acros Organics. (n.d.).

- ResearchGate. (2019). Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans.

- Environmental Protection Agency. (2017). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl.

- PubMed Central. (2017).

- Google Patents. (2015). Insecticide compound and the compositions thereof. WO2015107540A2.

- VWR. (2013).

- Google Patents. (2013). Pesticide preparation and process for producing the same. WO2013050433A1.

- Alfa Aesar. (2013).

- Google Patents. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID OR A DERIVATIVE THEREOF AND A SULFONYLAMINOCARBONYLTRIazolinone.

- Google Patents. (1985). 3-fluorophenyl-(di)-thiophosphoric-acid esters, process for their preparation and their use as pesticides. DE3265229D1.

- ResearchGate. (2016).

- PubMed Central. (2023).

Sources

- 1. EP0531702B1 - Process for the manufacture of insecticidal, nematicidal and acaricidal 2-aryl-3-subst. -5-(trifluoromethyl)pyrrole compounds from N-(subst. benzyl)-2,2,2-trifluoroacetimidoyl chloride compounds - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents [patents.google.com]

- 5. US4235927A - Insecticidal benzylfurylmethyl perhaloalkylvinylcyclopropanecarboxylates - Google Patents [patents.google.com]

- 6. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. westliberty.edu [westliberty.edu]

Application Notes and Protocols: 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in Materials Science

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern materials science, enabling precise control over the electronic, physical, and chemical properties of novel materials. Among these, the pentafluorosulfur (SF₅) group is rapidly gaining prominence as a "super trifluoromethyl" moiety.[1] Its exceptional electronegativity, thermal and chemical stability, and significant steric bulk offer a unique combination of attributes for the design of advanced polymers, liquid crystals, and functional surfaces.[2][3] This document provides a detailed guide to the potential applications of a novel building block, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide , in materials synthesis. While direct literature on this specific compound is emerging, its reactivity can be confidently predicted based on the well-established chemistry of benzyl bromides and the known material-enhancing effects of the SF₅ and fluoro-substituents.[4][5]